molecular formula C13H18O5 B14500323 2,4-Diethoxyphenyl ethyl carbonate CAS No. 64470-46-8

2,4-Diethoxyphenyl ethyl carbonate

Cat. No.: B14500323
CAS No.: 64470-46-8
M. Wt: 254.28 g/mol
InChI Key: OYGPDIMBHNQLFI-UHFFFAOYSA-N
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Description

2,4-Diethoxyphenyl ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxyphenyl ethyl carbonate typically involves the reaction of 2,4-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,4-Diethoxyphenol+Ethyl chloroformate2,4-Diethoxyphenyl ethyl carbonate+HCl\text{2,4-Diethoxyphenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-Diethoxyphenol+Ethyl chloroformate→2,4-Diethoxyphenyl ethyl carbonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.

    Substitution: Various substituted phenyl ethyl carbonates.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl ethyl carbonate: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Diethoxyphenyl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of ethyl carbonate.

    2,4-Diethoxyphenyl propyl carbonate: Similar structure but with a propyl carbonate moiety instead of ethyl carbonate.

Uniqueness

2,4-Diethoxyphenyl ethyl carbonate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethyl carbonate moiety provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications.

Properties

CAS No.

64470-46-8

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(2,4-diethoxyphenyl) ethyl carbonate

InChI

InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

OYGPDIMBHNQLFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC

Origin of Product

United States

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